molecular formula C4H11ClFN B12993746 (S)-4-Fluorobutan-2-amine hydrochloride

(S)-4-Fluorobutan-2-amine hydrochloride

Cat. No.: B12993746
M. Wt: 127.59 g/mol
InChI Key: XFEPXJDWPKWKFQ-WCCKRBBISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluorobutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-4-Fluorobutan-2-ol.

    Amination: The fluorinated intermediate is then subjected to an amination reaction, where an amine group is introduced. This can be done using ammonia or other amine sources under controlled conditions.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI) in acetone, other nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted amines

Scientific Research Applications

(S)-4-Fluorobutan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Fluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Fluorobutan-2-ol: A precursor in the synthesis of (S)-4-Fluorobutan-2-amine hydrochloride.

    4-Fluorobenzylamine: Another fluorinated amine with different structural properties.

    2-Fluoroethylamine: A simpler fluorinated amine with distinct reactivity.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

(2S)-4-fluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

XFEPXJDWPKWKFQ-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CCF)N.Cl

Canonical SMILES

CC(CCF)N.Cl

Origin of Product

United States

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